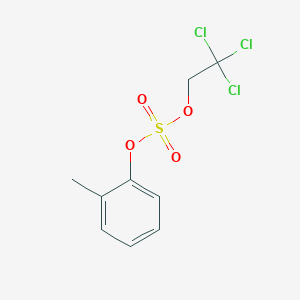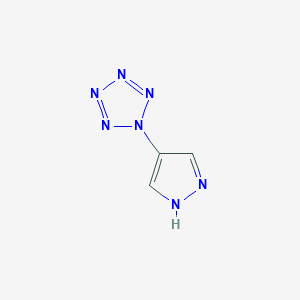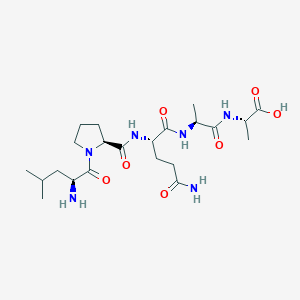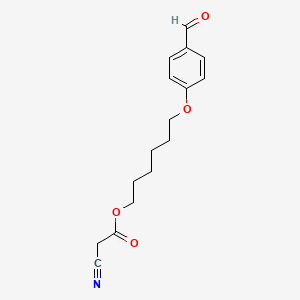
6,6'-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) is a complex organic compound featuring a tetrazine core linked to two cyclohexa-2,4-dien-1-one moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a tetrazine derivative with cyclohexa-2,4-dien-1-one in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted tetrazine derivatives .
Aplicaciones Científicas De Investigación
6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating various redox reactions. It may also interact with enzymes and other proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: A tetrazine derivative with similar structural features but different substituents.
3,6-Diphenyl-1,2,4,5-tetrazine: Another tetrazine compound with phenyl groups instead of cyclohexa-2,4-dien-1-one moieties
Uniqueness
6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
671803-36-4 |
|---|---|
Fórmula molecular |
C14H10N4O2 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-[6-(2-hydroxyphenyl)-1,2,4,5-tetrazin-3-yl]phenol |
InChI |
InChI=1S/C14H10N4O2/c19-11-7-3-1-5-9(11)13-15-17-14(18-16-13)10-6-2-4-8-12(10)20/h1-8,19-20H |
Clave InChI |
RFNPNYXYAQDVBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=CC=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)



![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)

![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)



